molecular formula C10H7NO2 B11769077 3-(Oxazol-2-yl)benzaldehyde

3-(Oxazol-2-yl)benzaldehyde

Cat. No.: B11769077
M. Wt: 173.17 g/mol
InChI Key: BRUPHAFWUUXSJS-UHFFFAOYSA-N
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Description

3-(Oxazol-2-yl)benzaldehyde is a heterocyclic aromatic compound that features an oxazole ring fused to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxazol-2-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Oxazol-2-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxazol-2-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Oxazol-2-yl)benzaldehyde
  • 4-(Oxazol-2-yl)benzaldehyde
  • 3-(Oxazol-2-yl)benzoic acid

Comparison: 3-(Oxazol-2-yl)benzaldehyde is unique due to the position of the oxazole ring on the benzaldehyde moiety. This positioning influences its reactivity and binding properties compared to other isomers. For instance, 2-(Oxazol-2-yl)benzaldehyde may exhibit different electronic effects and steric hindrance, affecting its chemical behavior and applications.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-(1,3-oxazol-2-yl)benzaldehyde

InChI

InChI=1S/C10H7NO2/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H

InChI Key

BRUPHAFWUUXSJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CO2)C=O

Origin of Product

United States

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